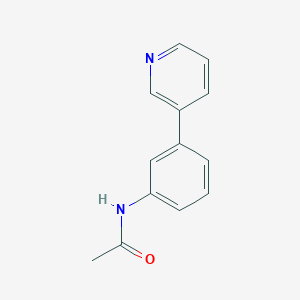

3-(3-Acetamidophenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-(3-pyridin-3-ylphenyl)acetamide |

InChI |

InChI=1S/C13H12N2O/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14-9-12/h2-9H,1H3,(H,15,16) |

InChI Key |

XHKKIOPGAABPQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 3 3 Acetamidophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the elucidation of molecular structures, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 3-(3-Acetamidophenyl)pyridine, a combination of proton (¹H), carbon-13 (¹³C), and various two-dimensional NMR experiments facilitates a complete and unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring, the substituted phenyl ring, and the acetamido group.

The protons of the pyridine ring typically appear in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom. The protons on the phenyl ring exhibit complex splitting patterns resulting from their coupling with adjacent protons. The acetamido group gives rise to two characteristic signals: a singlet for the methyl protons and a broader signal for the amide proton (N-H), the chemical shift of which can be influenced by solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atoms of the pyridine and phenyl rings resonate in the aromatic region of the spectrum. The chemical shifts are influenced by the substituents and the position of the nitrogen atom in the pyridine ring. The carbonyl carbon of the acetamido group appears as a characteristic downfield signal, while the methyl carbon is observed in the upfield region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique helps to connect the different fragments of the molecule, for instance, by showing correlations between the protons of one ring and the carbons of the other, or between the amide proton and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons that are close to each other, even if they are not directly bonded.

Specific experimental data from 2D NMR analyses of this compound are not widely reported in publicly accessible literature.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include:

N-H Stretching: A characteristic band for the amide N-H group is expected in the region of 3300-3100 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl group of the amide is expected in the range of 1700-1650 cm⁻¹.

N-H Bending (Amide II): This band, arising from the bending of the N-H bond, is typically found around 1600-1500 cm⁻¹.

C=C and C=N Stretching: Vibrations of the aromatic rings (phenyl and pyridine) will produce a series of bands in the 1600-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage is expected in the 1400-1200 cm⁻¹ region.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring breathing modes of both the pyridine and phenyl rings. The symmetric stretching of the C-C bonds in the rings would also be prominent. The C=O stretching of the amide group, while visible, is typically weaker in Raman than in IR spectra.

Specific experimental Raman spectroscopic data for this compound is not widely available in the scientific literature.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The molecular formula of this compound is C₁₃H₁₂N₂O. The calculated exact mass of the neutral molecule is 212.09496 Da. In HRMS, the compound is typically observed as a protonated molecule, [M+H]⁺.

The expected monoisotopic mass for the protonated molecule [C₁₃H₁₃N₂O]⁺ would be approximately 213.10224 Da. This precise mass measurement, typically within a few parts per million (ppm) of the calculated value, allows for the confident assignment of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 1: HRMS Data for Protonated this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Note: This table represents theoretical data as specific experimental HRMS results for this compound were not available in the cited literature.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor molecular ion (e.g., m/z 213.10) and analyze the resulting product ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the connectivity of the atoms within the molecule. For this compound, fragmentation is expected to occur at the most labile bonds, primarily the amide bond and the bond connecting the two aromatic rings.

Expected key fragmentation pathways would likely include:

Loss of ketene: A characteristic fragmentation for N-arylacetamides involves the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the precursor ion, which would result in an ion corresponding to 3-(3-aminophenyl)pyridine at m/z 171.09.

Cleavage of the amide bond: Direct cleavage of the C-N amide bond could lead to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43.02 or, more likely, the N-phenylpyridine fragment.

Cleavage of the phenyl-pyridine bond: Fragmentation at the C-C bond linking the phenyl and pyridine rings would yield ions corresponding to the individual ring systems.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of the acetamido group, the phenyl ring, and the pyridine ring, and their specific arrangement.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing information about its conjugated systems and photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π → π* and n → π* electronic transitions within the aromatic pyridine and phenyl rings. The pyridine moiety itself typically displays absorption maxima around 250-260 nm nih.govnih.gov. The presence of the acetamidophenyl substituent, a chromophore, is expected to cause a bathochromic (red) shift and potentially hyperchromic effects on these absorption bands due to the extension of the conjugated π-system. The absorption spectrum is also sensitive to the polarity of the solvent and the pH, as protonation of the pyridine nitrogen can significantly alter the electronic structure nih.govresearchgate.net. For related furopyridine derivatives, absorption bands are observed in the 250 to 390 nm region, attributed to π → π* and n → π* transitions researchgate.netnist.gov.

Pyridine-containing compounds are known to be essential skeletons for fluorescent materials nih.gov. The extended π-conjugation in this compound suggests that the molecule may exhibit fluorescence upon excitation at an appropriate wavelength. The emission spectrum would provide information on the energy difference between the first excited state and the ground state. The fluorescence intensity and the position of the emission maximum (λₑₘ) can be influenced by factors such as the rigidity of the molecule, solvent polarity, and the presence of electron-donating or electron-withdrawing groups nih.gov. For example, a study of N-(2-pyridinyl) ketoacetamide in a complex with terbium showed strong fluorescence with excitation and emission wavelengths at 329 nm and 546 nm, respectively, highlighting the role of the pyridine-acetamide structure in luminescence nih.gov. However, without experimental data, the specific fluorescence properties of this compound remain theoretical.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure by mapping the electron density of a single crystal. This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not available in the reviewed literature, analysis of a closely related compound, N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide, offers insights into the potential solid-state conformation nih.govresearchgate.net.

In the crystal structure of this analogue, the molecule exhibits a specific orientation between its aromatic ring systems. The crystal packing is stabilized by intermolecular interactions, such as hydrogen bonds. For N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide, molecules are interconnected by N—H⋯N hydrogen bonds, forming columns along the b-axis nih.govresearchgate.net. A similar hydrogen bonding pattern involving the amide N-H group and the pyridine nitrogen atom could be anticipated in the crystal structure of this compound, influencing its melting point, solubility, and other macroscopic properties.

Table 2: Crystallographic Data for the Analogue Compound N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O |

| Molecular Weight | 251.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9680 (5) |

| b (Å) | 5.6784 (2) |

| c (Å) | 15.8145 (5) |

| β (°) | 101.039 (3) |

| Volume (ų) | 1231.13 (7) |

This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Single-Crystal X-ray Diffraction

No published studies containing single-crystal X-ray diffraction data for this compound were identified. This technique is crucial for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information on bond lengths, bond angles, and crystal packing. Such an analysis would yield a detailed crystallographic information file (CIF), including unit cell dimensions, space group, and atomic coordinates. Without experimental data, a table of these crystallographic parameters cannot be constructed.

Powder X-ray Diffraction (PXRD) for Phase Purity

Similarly, specific powder X-ray diffraction (PXRD) patterns for this compound are not available in the reviewed literature. PXRD is a fundamental technique used to confirm the bulk purity of a crystalline sample and to identify its crystal phase. A typical PXRD analysis would involve comparing the experimental diffraction pattern with a simulated pattern derived from single-crystal X-ray data to ensure the absence of crystalline impurities. In the absence of a reference crystal structure or experimental patterns, a detailed analysis of the phase purity of this compound cannot be provided.

Computational and Theoretical Investigations of 3 3 Acetamidophenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These computational techniques are essential for understanding molecular stability, reactivity, and various physical and chemical characteristics from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost. A DFT study of 3-(3-Acetamidophenyl)pyridine would provide fundamental insights into its behavior at a molecular level.

Geometry Optimization and Conformational Analysis

This step would involve calculating the most stable three-dimensional arrangement of the atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. The analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would also explore different spatial orientations (conformers) of the molecule, for instance, rotation around the single bonds connecting the phenyl and pyridine (B92270) rings, and the acetamido group, to identify the global minimum energy conformation.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

This analysis focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict and understand how a molecule will interact with other charged species. Different colors on the map indicate regions of varying electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential.

Global Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. These parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Non-Linear Optical (NLO) Properties Prediction

Computational methods can predict the non-linear optical (NLO) response of a molecule, which is its ability to alter the properties of light passing through it. This is determined by calculating properties like the molecular polarizability (α) and the first-order hyperpolarizability (β). Molecules with significant NLO properties, often characterized by large hyperpolarizability values, are of interest for applications in optoelectronics and photonics. Such properties are often associated with molecules that have electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. scirp.orguni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and delocalization effects. uni-muenchen.dematerialsciencejournal.org

For this compound, NBO analysis would elucidate the nature of charge distribution and intramolecular charge transfer (ICT). A key aspect of the analysis involves examining the delocalization of electron density between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). scirp.org In this molecule, significant interactions would be expected between the lone pair electrons on the pyridine nitrogen and the amide group nitrogen with the π-systems of both aromatic rings.

Illustrative NBO Analysis Data for this compound This table represents the type of data that would be generated from an NBO analysis and is for illustrative purposes only, as specific published data for this compound is not available.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (Pyridine) | π(C-C) (Pyridine Ring) | ~20-25 | Intra-ring resonance |

| LP(1) N (Amide) | π(C=O) (Amide) | ~50-60 | Amide resonance |

| π(C-C) (Phenyl Ring) | π(C-C) (Pyridine Ring) | ~2-5 | Inter-ring conjugation |

| LP(1) N (Amide) | π(C-C) (Phenyl Ring) | ~5-10 | Amide-ring conjugation |

Topological Studies (ELF, LOL, RDG for Bonding Interactions)

Topological analyses of the electron density provide a visual and quantitative method for understanding chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the probability of finding an electron pair in a given region of the molecule. nih.govresearchgate.net High values of ELF and LOL indicate regions where electrons are highly localized, such as in covalent bonds, lone pairs, and atomic cores. For this compound, ELF/LOL analysis would visually confirm the covalent bond structure and highlight the delocalized π-electron systems of the pyridine and phenyl rings, which is a characteristic feature of aromatic compounds. researchgate.netuchile.clscribd.com

Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netresearchgate.netnih.gov The analysis generates 3D isosurfaces in the molecule where these interactions occur. The surfaces are color-coded: blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes. researchgate.net In this compound, RDG analysis would be crucial for identifying potential intramolecular hydrogen bonds (e.g., between the amide N-H and the pyridine nitrogen) and characterizing the van der Waals interactions between the two rings, which dictate the molecule's preferred conformation.

Ab Initio and Semi-Empirical Methods

Computational chemistry offers a spectrum of methods to calculate molecular properties, broadly categorized as ab initio and semi-empirical.

Ab Initio Methods: These methods are derived from first principles of quantum mechanics without using experimental data for parameterization. libretexts.orgquora.com They offer high accuracy but are computationally expensive, making them more suitable for smaller molecules. libretexts.orgresearchgate.net For this compound, ab initio calculations (like Hartree-Fock or higher-level correlated methods) would provide a very accurate determination of its equilibrium geometry, electronic energy, and vibrational frequencies.

Semi-Empirical Methods: These methods simplify the complex equations of ab initio methods and use parameters derived from experimental data to compensate for the approximations. libretexts.orgnih.gov They are significantly faster than ab initio methods, allowing for the study of much larger molecules. researchgate.net Methods like AM1 or PM7 could be used to perform a rapid initial conformational analysis of this compound or to model its behavior in a larger system, providing a good balance between speed and reasonable accuracy for many properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the excited states of molecules. uci.eduohio-state.edu It is widely used to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths (intensities). cam.ac.ukrsc.orgmdpi.com

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and help assign the nature of the electronic transitions. nih.govresearchgate.net The primary transitions would likely be π → π* excitations within the pyridine and phenyl rings, as well as potential intramolecular charge-transfer (ICT) transitions between the electron-donating acetamido group and the electron-accepting pyridine ring. core.ac.uk The accuracy of TD-DFT predictions can depend on the choice of the functional and basis set. mdpi.comnih.gov

Illustrative TD-DFT Data for this compound This table shows representative data that would be obtained from a TD-DFT calculation. Specific published data for this compound is not available.

| Excitation | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | ~4.20 | ~295 | ~0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | ~4.65 | ~267 | ~0.20 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~5.10 | ~243 | ~0.15 | HOMO → LUMO+1 (π → π*) |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the physical movements and conformational changes of atoms and molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. scholaris.ca For a flexible molecule like this compound, which has a rotatable bond between the two aromatic rings, MD simulations are invaluable for exploring its conformational landscape. mdpi.com

By simulating the molecule's behavior (often in a solvent like water) for nanoseconds or longer, MD can identify the most stable, low-energy conformations and the pathways for transitioning between them. scholaris.ca This information is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. The simulation would reveal the preferred dihedral angle between the pyridine and phenyl rings and the orientation of the acetamido group.

In Silico Ligand-Receptor Interaction Prediction (Conceptual Frameworks)

In silico methods, particularly molecular docking, are fundamental in modern drug discovery for predicting how a small molecule (ligand) might interact with a biological target (receptor), such as a protein or enzyme. biotech-asia.orgnih.govdntb.gov.uanih.gov

The conceptual framework involves several key steps:

Target Identification and Preparation: A three-dimensional structure of the target receptor is obtained, typically from experimental sources like X-ray crystallography or through computational modeling. nih.gov The binding site (the pocket where the ligand is expected to bind) is identified.

Ligand Preparation: A 3D model of the ligand, in this case, this compound, is generated and its low-energy conformations are determined.

Molecular Docking: A docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site. nih.gov

Scoring and Ranking: A "scoring function" is used to estimate the binding affinity (e.g., Gibbs free energy of binding) for each generated pose. nih.gov The poses are then ranked, with the lowest-energy poses representing the most likely binding modes.

For this compound, this process would predict its binding orientation in a given protein target. The scoring would be based on factors like shape complementarity and the formation of favorable intermolecular interactions, such as hydrogen bonds (e.g., involving the amide N-H, carbonyl oxygen, or pyridine nitrogen), π-π stacking between the aromatic rings, and hydrophobic interactions. These predictions provide a rational basis for understanding the molecule's potential biological activity and for designing more potent derivatives.

Docking Studies for Binding Site Exploration

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein. By simulating the interaction between a ligand and a protein at the atomic level, docking can elucidate key binding interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for molecular recognition.

For a compound like this compound, docking studies would be instrumental in identifying potential biological targets. The process involves preparing a 3D structure of the ligand and a 3D structure of a target protein. The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, and the best-scoring poses are analyzed to understand the binding mechanism.

In studies of related arylpyridine and pyridine-containing derivatives, molecular docking has been successfully used to:

Identify potential protein targets: For instance, various pyridine derivatives have been docked against targets like cyclin-dependent kinase 9 (CDK9), tubulin, and epidermal growth factor receptor (EGFR) to explore their potential as anticancer agents. ijfmr.comnih.gov

Explain structure-activity relationships (SAR): Docking can reveal why small changes in a molecule's structure lead to significant differences in biological activity. For example, docking studies on arylpyridines targeting tubulin showed that compounds with side chains at the 3-position of the pyridine ring had better inhibitory activity, which was explained by their binding poses in the colchicine site. nih.govnih.gov

Guide lead optimization: By understanding the binding mode, chemists can design new analogs with improved affinity and selectivity. Docking of pyrazolo[3,4-b]pyridine derivatives with the α-amylase enzyme helped to rationalize their in vitro anti-diabetic activity and guide further development. mdpi.com

A hypothetical docking study of this compound would explore its interactions with various kinases or other enzymes where pyridine and acetamide (B32628) moieties are known to be important pharmacophoric features. The results would provide insights into its potential therapeutic applications.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Chemoinformatics involves the use of computational methods to analyze chemical information. A key component of this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR) in a quantitative manner. nih.govchemrevlett.comchemrevlett.com

A typical QSAR study on a series of analogs of this compound would involve:

Data Set Compilation: Gathering a set of structurally related molecules with experimentally measured biological activity.

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that represent its topological, electronic, and steric properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation linking the descriptors to the activity. nih.govchemrevlett.com

Model Validation: Rigorously testing the model's statistical significance and predictive power using internal and external validation techniques. nih.govchemrevlett.comresearchgate.net

QSAR studies on pyridine-based compounds have proven valuable for designing new molecules with enhanced potency. For example, a QSAR study on aminopyridine, anilinopyrimidine, and pyridine carboxamide-based JNK inhibitors identified key molecular descriptors influencing their inhibitory activity. nih.gov Similarly, a reliable QSAR model was developed for pyridine and bipyridine derivatives to predict their efficacy against cervical cancer, leading to the design of a novel, potent inhibitor. chemrevlett.comchemrevlett.com

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. ijfmr.comnih.gov VS can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown but a set of active molecules is available. It relies on the principle that structurally similar molecules are likely to have similar biological activities. Methods include 2D similarity searching, 3D shape matching, and pharmacophore screening. A collaborative virtual screening effort for imidazo[1,2-a]pyridine hits for visceral leishmaniasis successfully used ligand-based similarity screening to rapidly expand the chemical series. nih.govresearchgate.net

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS (often using molecular docking) can be employed. A large compound library is docked into the target's binding site, and compounds are ranked based on their predicted binding affinity. This method was used to screen a chemical library for novel pyridine and pyrimidine (B1678525) derivatives as potent CDK9 inhibitors. ijfmr.com

A virtual screening campaign to find compounds similar to this compound or to identify novel ligands for a target it binds to would significantly accelerate the discovery of new lead compounds.

De Novo Design Principles for Novel Structures

De novo design is a computational strategy that aims to build novel molecular structures from scratch or by combining smaller molecular fragments, with the goal of fitting a specific receptor binding site or matching a desired pharmacophore model. chemrxiv.orgorganic-chemistry.orgillinois.edu Unlike screening existing libraries, de novo design can explore a much broader chemical space to generate unique and patentable scaffolds.

The process typically involves:

Defining the Goal: This could be designing a ligand for a specific pocket in a protein. The pocket is characterized by its shape, size, and the location of key interaction points (e.g., hydrogen bond donors/acceptors).

Generating Structures: An algorithm places atoms or molecular fragments into the binding site, connecting them to form complete molecules that satisfy geometric and chemical constraints.

Scoring and Selection: The generated molecules are scored based on their predicted binding affinity, synthetic accessibility, and drug-like properties.

While specific de novo design studies for this compound are not documented, the principles have been applied to the synthesis of highly substituted pyridine scaffolds for natural product synthesis and drug discovery. chemrxiv.orgresearchgate.net Such an approach could be used to generate novel analogs of this compound with optimized interactions for a given biological target.

Ligand-Based Design Approaches

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is not available. This approach relies on analyzing a set of molecules known to interact with the target to infer a pharmacophore model. A pharmacophore represents the essential 3D arrangement of steric and electronic features that is necessary for biological activity.

Key LBDD methods include:

Pharmacophore Modeling: Identifying common features among active molecules and their spatial relationships. This model can then be used to screen new compounds or guide the design of new ones.

3D-QSAR: As discussed previously, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful LBDD tools that build 3D models based on the shape and electrostatic properties of ligands.

Similarity Searching: Finding new molecules that are similar to a known active compound (the "query").

These approaches have been successfully applied to various pyridine-containing scaffolds to design new inhibitors and therapeutic agents. nih.govnih.gov

Prediction of Chemical Properties and Reactivity Profiles

Computational chemistry offers a suite of methods to predict the chemical properties and reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly powerful quantum mechanical method for this purpose. oberlin.eduresearchgate.netresearchgate.net

Using DFT and other methods, one can calculate a wide range of properties:

| Property Category | Specific Descriptors Calculated | Relevance |

| Electronic Properties | HOMO/LUMO energies, molecular electrostatic potential (MEP), atomic charges, dipole moment. | Predicts reactivity, sites for electrophilic/nucleophilic attack, and intermolecular interactions. researchgate.net |

| Structural Properties | Optimized geometry, bond lengths, bond angles, dihedral angles. | Provides the most stable 3D conformation of the molecule. |

| Spectroscopic Properties | IR, Raman, and NMR spectra. | Aids in the structural characterization and identification of the compound. |

| Thermodynamic Properties | Heat of formation, Gibbs free energy, entropy. | Determines the stability of the molecule and the feasibility of reactions. researchgate.net |

For example, computational studies on pyridine derivatives have used these methods to understand structure-reactivity relationships for reactions with OH radicals and to predict properties relevant to their use as high-energy materials. oberlin.eduresearchgate.net A study on a related furanium compound derived from a tobacco-specific nitrosamine used DFT to calculate optimized structures, electrostatic potentials, and local Fukui indices to confirm the preferred site for nucleophilic attack. researchgate.net Such calculations for this compound would provide a fundamental understanding of its chemical behavior.

Mechanistic Investigations using Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. researchgate.netacs.org For a molecule like this compound, these investigations could focus on its synthesis, metabolic transformation, or its interaction with a biological target.

DFT calculations are commonly used to map the potential energy surface of a reaction. By identifying the lowest energy path from reactants to products, researchers can understand the step-by-step process of the reaction. This includes characterizing the geometry and energy of all intermediates and, crucially, the transition states that connect them.

For instance, computational studies have been used to:

Investigate the regioselectivity of C-H functionalization reactions on the pyridine ring. researchgate.net

Explore the substituent effects on the properties and reactivity of metal complexes with pyridine ligands. acs.orgnih.gov

Understand the fluorescence mechanisms in pyridine-based probes for detecting nerve agents. acs.org

A computational mechanistic study of this compound could, for example, explore its potential metabolic pathways, such as oxidation of the pyridine ring or hydrolysis of the amide bond, by calculating the activation barriers for each potential transformation.

Reaction Pathway Elucidation

The acetylation of 3-(3-aminophenyl)pyridine with an acetylating agent, such as acetic anhydride, is a nucleophilic acyl substitution reaction. Computational studies, typically employing Density Functional Theory (DFT), can map out the potential energy surface of this reaction to determine the most favorable pathway.

The generally accepted mechanism proceeds through a two-step process:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-(3-aminophenyl)pyridine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Theoretical calculations can model the geometry and energy of this intermediate, confirming its transient nature.

Proton Transfer and Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. This step involves an intramolecular or solvent-assisted proton transfer from the positively charged nitrogen to the oxygen of the leaving acetate (B1210297) group. Subsequently, the carbon-oxygen bond of the leaving group breaks, resulting in the formation of the stable amide product, this compound, and a molecule of acetic acid.

Table 1: Calculated Relative Energies for the Acetylation of an Aniline Analogue

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Tetrahedral Intermediate | +12.5 |

| Transition State 1 | +18.2 |

| Transition State 2 | +15.8 |

| Products | -5.3 |

Note: Data presented is hypothetical and representative of typical values obtained from DFT calculations for the acetylation of an aromatic amine.

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction kinetics. Computational chemistry allows for the precise location and characterization of transition state structures on the potential energy surface. For the acetylation of 3-(3-aminophenyl)pyridine, two key transition states are of interest, corresponding to the formation and breakdown of the tetrahedral intermediate.

Transition State 1 (TS1): This transition state corresponds to the initial nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride. Computational analysis of TS1 would reveal an imaginary frequency corresponding to the C-N bond formation. The geometry of TS1 would show the nitrogen atom of the amine approaching the carbonyl carbon, with the C=O bond beginning to elongate and the carbon atom transitioning from a trigonal planar to a more tetrahedral geometry.

Transition State 2 (TS2): This transition state is associated with the collapse of the tetrahedral intermediate. It involves the simultaneous or sequential proton transfer and C-O bond cleavage of the leaving group. Vibrational frequency analysis of the computed TS2 structure would show an imaginary frequency corresponding to the concerted motion of proton transfer and C-O bond breaking.

The calculated activation energies (the energy difference between the reactants and the transition states) are crucial for predicting the reaction rate. Lower activation energies indicate a faster reaction.

Table 2: Key Geometric Parameters of a Hypothetical Transition State for Amide Formation

| Parameter | Value (Å) |

| Forming C-N bond distance | 1.95 |

| Breaking C-O bond distance | 2.10 |

| N-H bond distance (proton transfer) | 1.55 |

| O-H bond distance (proton transfer) | 1.15 |

Note: Data presented is hypothetical and representative of typical values obtained from DFT calculations.

Kinetic Isotope Effect (KIE) Studies (Computational)

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by examining the change in reaction rate upon isotopic substitution. Computational KIE studies involve calculating the vibrational frequencies of the reactants and the transition state for both the normal and isotopically labeled species (e.g., substituting hydrogen with deuterium on the amino group).

In the context of the acetylation of 3-(3-aminophenyl)pyridine, a primary KIE would be expected if the N-H bond is broken in the rate-determining step. By calculating the zero-point vibrational energies (ZPVEs) of the N-H and N-D bonds in the reactant and the transition state, the theoretical KIE can be predicted.

A calculated kH/kD value greater than 1 (a "normal" KIE) would suggest that the N-H bond is being cleaved in or before the rate-determining step. Conversely, a value close to 1 would indicate that N-H bond breaking is not involved in the rate-determining step. Computational studies on the benzoylation of aniline have shown that the kinetic isotope effects support a transition state that is more polar than the reactants. rsc.org

Table 3: Computationally Predicted Kinetic Isotope Effects for the Acetylation of an Aromatic Amine

| Isotopic Substitution | Calculated k_light / k_heavy | Interpretation |

| N-H vs. N-D | 1.85 | Normal KIE, N-H bond breaking is part of the rate-determining step. |

| ¹²C=O vs. ¹³C=O | 1.04 | Small normal KIE, indicating some change in bonding at the carbonyl carbon. |

Note: Data presented is hypothetical and based on typical values from computational KIE studies on similar reactions.

These computational investigations provide a detailed, atomistic-level understanding of the formation of this compound. They complement experimental studies by providing insights into transient species and energetic barriers that are often difficult to observe directly.

Reactivity Profile and Chemical Transformations of 3 3 Acetamidophenyl Pyridine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). quora.comquora.comwikipedia.org Reactions typically require harsh conditions, such as high temperatures and strong acids. quora.comchemrxiv.org

The regioselectivity of EAS on pyridine is directed towards the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions is strongly disfavored because it leads to a resonance-stabilized intermediate (a sigma complex) where a positive charge is placed directly on the electronegative nitrogen atom, which is a highly unstable arrangement. quora.comquora.com In contrast, substitution at the 3- or 5-position keeps the positive charge distributed among the carbon atoms of the ring. quora.com

In the case of 3-(3-Acetamidophenyl)pyridine, the pyridine ring is already substituted at the 3-position. The 3-acetamidophenyl group acts as a deactivating group towards further electrophilic attack on the pyridine ring. Consequently, any subsequent EAS reaction on this ring would be exceptionally difficult. If forced under vigorous conditions, the substitution would be directed to the 5-position, which is meta to the existing substituent and is one of the electronically preferred sites for electrophilic attack on a pyridine nucleus.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on the Pyridine Ring

| Reaction Type | Reagents & Conditions | Major Product |

| Nitration | Fuming HNO₃ / Oleum, high temp. | 3-(3-Acetamidophenyl)-5-nitropyridine |

| Bromination | Br₂ / Oleum, high temp. | 5-Bromo-3-(3-acetamidophenyl)pyridine |

| Sulfonation | SO₃ / H₂SO₄, high temp. | This compound-5-sulfonic acid |

Nucleophilic Substitution Reactions on the Pyridine Ring

Conversely to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. These reactions are strongly favored at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comquimicaorganica.orgquora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the anionic Meisenheimer-like intermediate formed during the reaction. stackexchange.comquora.comyoutube.com Attack at the 3-position does not allow for this stabilization, making substitution at this position much less favorable. quimicaorganica.org

For this compound, which lacks a leaving group, direct nucleophilic substitution involving the displacement of a hydride ion (H⁻) is generally not feasible under standard conditions. However, under very harsh conditions with a powerful nucleophile, such as in the Chichibabin reaction, amination could potentially occur. This reaction typically involves heating with sodium amide (NaNH₂) and would be expected to proceed at the most electron-deficient positions, namely C2 and C6. youtube.comchemistry-online.com

Table 2: Potential Nucleophilic Substitution on the Pyridine Ring

| Reaction Name | Reagents & Conditions | Potential Major Products |

| Chichibabin Reaction | NaNH₂, heat | 2-Amino-3-(3-acetamidophenyl)pyridine and 6-Amino-3-(3-acetamidophenyl)pyridine |

Reactions Involving the Acetamido Group

The acetamido group (-NHCOCH₃) is a functional amide and can undergo reactions typical of this class, primarily involving the cleavage of the amide bond or reactions at the nitrogen atom.

The amide bond of the acetamido group can be cleaved through hydrolysis under either acidic or alkaline conditions. patsnap.com This reaction is a common transformation to deprotect the amino group.

Acid-Catalyzed Hydrolysis : Heating this compound with a dilute mineral acid (e.g., HCl or H₂SO₄) will break the amide linkage to yield 3-(3-aminophenyl)pyridine (as its ammonium (B1175870) salt) and acetic acid.

Alkaline Hydrolysis : Refluxing the compound with an aqueous solution of a strong base (e.g., NaOH or KOH) also cleaves the amide bond, producing 3-(3-aminophenyl)pyridine and a salt of acetic acid (e.g., sodium acetate). researchgate.net

Table 3: Hydrolysis of the Acetamido Group

| Condition | Reagents | Products |

| Acidic Hydrolysis | Dilute HCl, heat | 3-(3-Aminophenyl)pyridinium chloride + Acetic acid |

| Alkaline Hydrolysis | Aqueous NaOH, heat | 3-(3-Aminophenyl)pyridine + Sodium acetate (B1210297) |

The nitrogen atom of the acetamido group is significantly less nucleophilic than that of an amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, direct N-alkylation or N-acylation is challenging.

N-Alkylation : Alkylation of the amide nitrogen is not a facile reaction. It typically requires first deprotonating the amide with a very strong base (e.g., sodium hydride, NaH) to form the corresponding anion, which can then act as a nucleophile to react with an alkyl halide. google.com Palladium-catalyzed methods have also been developed for the ortho-alkylation of acetanilides, though this involves C-H activation of the ring rather than direct N-alkylation of the amide itself. acs.org

N-Acylation : Further acylation of the amide nitrogen is generally not observed. The lone pair on the nitrogen is not sufficiently available to attack another acylating agent. researchgate.net Reactions with acylating agents under forcing conditions would more likely lead to cleavage of the existing amide bond or reactions on the aromatic rings.

Reactions on the Phenyl Ring

The acetamido group (-NHCOCH₃) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution on the phenyl ring. ijarsct.co.inijarsct.co.in The lone pair on the nitrogen atom can donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. libretexts.orgwvu.edu The steric bulk of the acetamido group often leads to a preference for substitution at the less hindered para position. libretexts.org

The pyridine ring attached at the meta position acts as a deactivating, meta-directing group through its inductive electron-withdrawing effect. This influence reinforces the directing effect of the acetamido group, further favoring substitution at the positions ortho and para to the acetamido group and meta to the pyridinyl substituent. Therefore, electrophiles will preferentially attack the C2', C4', and C6' positions of the phenyl ring.

Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction Type | Reagents & Conditions | Major Products (Para-substitution favored) |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | N-(4-Nitro-3-(pyridin-3-yl)phenyl)acetamide |

| Bromination | Br₂ / FeBr₃ or CH₃COOH | N-(4-Bromo-3-(pyridin-3-yl)phenyl)acetamide |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | N-(4-Acetyl-3-(pyridin-3-yl)phenyl)acetamide |

| Sulfonation | Fuming H₂SO₄ | 4-Acetamido-2-(pyridin-3-yl)benzenesulfonic acid |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In the case of this compound, the acetamido group (-NHC(O)CH₃) on the phenyl ring serves as a potent DMG.

The mechanism involves the coordination of the Lewis acidic lithium reagent to the Lewis basic oxygen of the amide. This brings the alkyl base into proximity with the ortho C-H bonds on the phenyl ring, leading to selective deprotonation and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a variety of electrophiles to introduce new functional groups specifically at the C-2 or C-6 position of the phenyl ring.

However, the presence of the pyridine ring introduces complexity. The pyridine nitrogen is also a Lewis basic site and can compete for coordination with the organolithium reagent. Furthermore, pyridines are susceptible to nucleophilic addition by organolithium reagents, which can lead to undesired side reactions. harvard.eduuwindsor.ca To circumvent this, sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are often employed for the metalation of pyridyl-substituted arenes, as they are less prone to nucleophilic addition. uwindsor.ca

The probable sites for directed ortho metalation on this compound are the C-2' and C-4' positions of the phenyl ring, ortho to the directing acetamido group. The regioselectivity between these two sites would be influenced by steric factors and the specific reaction conditions employed.

Table 1: Potential Directed Ortho Metalation Reactions of this compound

| Reagent | Electrophile (E+) | Potential Product |

|---|---|---|

| 1. s-BuLi, TMEDA, THF, -78 °C | 2. E | 2-E-3-(3-Acetamidophenyl)pyridine or 4-E-3-(3-Acetamidophenyl)pyridine |

Note: The table illustrates potential transformations as specific experimental data on this compound is limited. TMEDA (tetramethylethylenediamine) is a common additive used to break up organolithium aggregates and increase reactivity. baranlab.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. umb.eduresearchgate.net For a molecule like this compound to participate in these reactions, it typically first needs to be functionalized with a halide (e.g., Br, I) or a triflate group, which can then undergo oxidative addition to a low-valent transition metal catalyst, most commonly palladium. researchgate.netustc.edu.cn

C-C Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netmdpi.com A halogenated derivative of this compound, for instance, 2-bromo-5-(3-acetamidophenyl)pyridine, could be coupled with various aryl or vinyl boronic acids or their esters to generate more complex biaryl or styrenyl structures. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org A halogenated this compound could react with alkenes like styrene (B11656) or acrylates to introduce a vinyl substituent onto either the pyridine or the phenyl ring, depending on the position of the halide. The reaction typically yields the trans-alkene as the major product. organic-chemistry.orgcommonorganicchemistry.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method would allow for the introduction of an alkynyl group onto a halogenated this compound scaffold. The resulting arylalkynes are versatile intermediates for the synthesis of more complex molecules and conjugated materials. nih.govnih.gov

Table 2: Representative Transition Metal-Catalyzed C-C Coupling Reactions

| Reaction Name | Substrates | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | X-(C₁₃H₁₁N₂O), R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | R-(C₁₃H₁₁N₂O) |

| Heck | X-(C₁₃H₁₁N₂O), Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., Et₃N) | (Alkenyl)-(C₁₃H₁₁N₂O) |

Note: X represents a halide (Br, I) on either the pyridine or phenyl ring of the this compound core structure.

C-N and C-O Coupling Reactions

The Buchwald-Hartwig amination and related C-O coupling reactions are palladium-catalyzed methods for forming carbon-nitrogen and carbon-oxygen bonds, respectively. ustc.edu.cn These reactions are crucial for the synthesis of pharmaceuticals and other fine chemicals. A halogenated derivative of this compound could be coupled with a wide range of amines, anilines, or alcohols. This would enable the introduction of new amino or alkoxy/aryloxy substituents, further diversifying the molecular structure. The choice of ligand for the palladium catalyst is critical for achieving high yields and broad substrate scope in these transformations.

C-H Functionalization Strategies for Regioselective Derivatization

Direct C-H functionalization has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates. rsc.org However, the C-H functionalization of pyridines presents a significant challenge due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can deactivate the catalyst. researchgate.netrawdatalibrary.net

For this compound, C-H bonds are available on both the pyridine and phenyl rings.

Pyridine Ring: The pyridine C-H bonds are generally less reactive towards electrophilic substitution. Functionalization typically occurs at the C-2 and C-4 positions via nucleophilic or radical pathways. researchgate.net Transition metal-catalyzed C-H activation often requires a directing group to achieve regioselectivity. The pyridine nitrogen itself can act as a directing group, often favoring functionalization at the C-2 position.

Phenyl Ring: The C-H bonds on the acetamidophenyl ring can also be targeted. As discussed in the DoM section, the acetamido group can direct functionalization to the ortho positions (C-2' and C-4'). Palladium-catalyzed C-H activation can also be directed by the amide group, leading to arylation, alkylation, or other transformations at these positions.

Achieving regioselectivity between the multiple C-H bonds in this compound requires careful selection of the catalyst, directing group strategy, and reaction conditions. bohrium.commdpi.com

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target either the pyridine ring or the substituent groups. libretexts.org

Reduction: The pyridine ring is susceptible to reduction under various conditions.

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas will typically reduce the pyridine ring to the corresponding piperidine (B6355638) derivative. This transformation completely alters the electronic properties and geometry of the heterocyclic portion of the molecule.

Dissolving Metal Reduction: Reagents like sodium in liquid ammonia (B1221849) (Birch reduction) can also be used, sometimes offering different selectivity.

Hydride Reduction: Stronger hydride reagents may be required, but care must be taken to avoid reduction of the amide group. Sodium borohydride (B1222165) is generally not strong enough to reduce the pyridine ring but might reduce the amide carbonyl under certain conditions.

Oxidation:

N-Oxidation: The pyridine nitrogen is readily oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.com The resulting pyridine N-oxide exhibits altered reactivity, making the ring more susceptible to both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent pyridine.

Side-Chain Oxidation: The acetamido group is generally stable to mild oxidizing agents. However, under harsh oxidative conditions, cleavage of the amide bond or other transformations could occur.

The outcome of an oxidation or reduction reaction is highly dependent on the choice of reagent and reaction conditions. du.edu.eglibretexts.org

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| sec-Butyllithium |

| Tetramethylethylenediamine (TMEDA) |

| Lithium diisopropylamide (LDA) |

| Lithium tetramethylpiperidide (LiTMP) |

| 2-Bromo-5-(3-acetamidophenyl)pyridine |

| Phenylboronic acid |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Sodium carbonate |

| Palladium(II) acetate (Pd(OAc)₂) |

| Tri(o-tolyl)phosphine |

| Triethylamine |

| Styrene |

| Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) |

| Copper(I) iodide (CuI) |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide (PtO₂) |

| Raney nickel |

| Sodium borohydride |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

Design and Synthesis of Structural Analogs and Derivatives of 3 3 Acetamidophenyl Pyridine

Scaffold Modification Strategies

Scaffold modification involves the systematic alteration of the core structure of 3-(3-Acetamidophenyl)pyridine. This can be dissected into three main areas: the pyridine (B92270) ring, the phenyl ring, and the acetamido linker. Each modification provides insights into how different regions of the molecule interact with biological targets.

The pyridine ring is a key feature, and its electronic properties and substitution patterns can be strategically modified. The nitrogen atom makes the ring electron-deficient, influencing its reactivity and potential as a hydrogen bond acceptor. nih.gov Functionalization can occur at the C2, C4, C5, or C6 positions, with each position offering a unique vector for structural diversification.

Introducing substituents onto the pyridine ring can modulate the molecule's electronic properties, basicity, and steric profile. For example, adding electron-withdrawing groups (EWGs) like cyano (-CN) or halo groups (-Cl, -I) can decrease the basicity of the pyridine nitrogen and alter its interaction potential. nih.gov Conversely, electron-donating groups (EDGs) such as amino (-NMe₂) or methoxy (B1213986) (-OMe) groups increase electron density. nih.gov Studies on pyridinophane complexes have shown a direct correlation between the Hammett parameter of substituents at the 4-position of the pyridine ring and the resulting complex's electrochemical behavior and catalytic reactivity. nih.gov Such modifications can be critical for tuning the binding affinity and selectivity of the molecule for its target.

Synthetic strategies to achieve these modifications include direct C-H functionalization, which remains a challenge due to selectivity issues, and more traditional methods starting from pre-functionalized pyridines. researchgate.netresearchgate.net For instance, rhodium-catalyzed asymmetric reactions can be used to introduce aryl or vinyl groups at the 3-position of a dihydropyridine (B1217469) precursor, which is then re-aromatized to yield the substituted pyridine. nih.govorganic-chemistry.org

Table 1: Effects of Pyridine Ring Substitution on Chemical Properties This table is illustrative, based on general chemical principles and findings from related pyridine-containing series.

| Substituent Type (at C4) | Example Group | Predicted Effect on Pyridine Basicity | Potential Impact on Biological Interactions | Reference |

|---|---|---|---|---|

| Strong Electron-Withdrawing | -CN, -NO₂ | Decrease | May alter H-bonding capacity; can participate in dipole-dipole interactions. | nih.gov |

| Halogen (Weakly Deactivating) | -Cl, -Br, -I | Decrease | Can introduce halogen bonding interactions; alters lipophilicity. | nih.govnih.gov |

| Unsubstituted | -H | Baseline | Baseline interaction profile. | nih.gov |

| Electron-Donating | -OMe, -NMe₂ | Increase | May enhance H-bonding potential of ring nitrogen; alters electronics. | nih.govnih.gov |

The phenyl ring of this compound offers numerous possibilities for substitution. The existing acetamido group directs further electrophilic substitution to the ortho and para positions (C2, C4, and C6 relative to the pyridine link). Introducing various functional groups can explore steric and electronic requirements of a target's binding pocket.

Synthetic routes often involve Suzuki or other cross-coupling reactions using a substituted phenylboronic acid and a suitable pyridine halide, or vice-versa. This allows for the introduction of a wide array of substituents onto the phenyl ring before or after the coupling step. Research on related phenyl-pyridine structures shows that groups like methoxy, nitro, and chloro substituents can be incorporated. jocpr.com For example, the synthesis of 2-methyl-4-(4-substituted-phenyl)-6-phenylpyridine-3-carbonitriles has been achieved via microwave-assisted, three-component reactions involving chalcones derived from substituted benzaldehydes. jocpr.com

The nature of these substituents can dramatically alter the molecule's properties. In one study on 3-phenylpropyl piperazine (B1678402) analogs, minor structural changes on the phenyl ring, such as adding hydroxyl, methoxyl, or methyl groups, led to significant differences in binding affinities for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov This highlights the sensitivity of biological targets to even subtle changes in the substitution pattern of a phenyl ring. nih.gov

The acetamido group [-NHC(=O)CH₃] serves as a linker and provides hydrogen bond donor (N-H) and acceptor (C=O) sites. Modifications can include altering the acyl group or replacing the entire amide functionality.

The most direct modification is the replacement of the acetyl group (CH₃CO-) with other acyl moieties. This can be achieved by first synthesizing the precursor 3-(3-aminophenyl)pyridine and then performing an acylation reaction with a variety of acid chlorides or anhydrides. researchgate.net For example, reacting an aminophenyl precursor with benzoyl chloride (BzCl) or p-toluenesulfonyl chloride (p-TsCl) yields the corresponding benzamide (B126) or sulfonamide derivatives. researchgate.net This strategy allows for the exploration of different steric and electronic properties in the acyl portion of the molecule.

Furthermore, the length and composition of the linker can be changed. For instance, N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives have been synthesized as factor VIIa inhibitors, demonstrating that more complex structures can be appended to the amine. ijper.org

Bioisosteric Replacements in Analog Design (Chemical Perspective)

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. nih.govnih.gov For this compound, bioisosteric replacements can be considered for all three core components.

Pyridine Ring: The pyridine ring can be replaced by other aromatic heterocycles or even functionalized benzene (B151609) rings. A common bioisosteric replacement for a pyridine is a benzonitrile (B105546) ('C-CN'). researchgate.net The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net This has been shown to be particularly effective in displacing "unhappy water" molecules from a binding site, which can improve binding entropy. researchgate.net Other potential replacements include other five- or six-membered heterocycles like thiophene, pyrimidine (B1678525), or a pyridone. nih.govmdpi.com

Phenyl Ring: The phenyl ring can be replaced with other aromatic systems, such as thiophene, furan, or even bicyclic systems, to alter properties like lipophilicity and metabolic stability while maintaining a similar spatial arrangement of substituents.

Acetamido Group: The amide bond is susceptible to in vivo hydrolysis by proteases. nih.gov Therefore, replacing it with a more stable bioisostere is a common strategy. The 1,2,3-triazole ring is an excellent non-classical bioisostere for the amide bond. nih.govacs.org Specifically, a 1,4-disubstituted 1,2,3-triazole can effectively mimic the geometry of a trans-amide bond, is chemically robust, and offers different hydrogen bonding capabilities. nih.gov Other potential replacements include esters, ketones, sulfones, or reversed amides.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Pyridine | Benzonitrile | Mimics H-bond acceptor property; alters electronics and metabolism. | researchgate.net |

| Pyridine | Thiophene | Similar size and aromaticity; different electronic distribution. | chemrxiv.org |

| Amide (-NHCO-) | 1,2,3-Triazole | Mimics trans-amide geometry; increases metabolic stability. | nih.govacs.org |

| Amide (-NHCO-) | Reversed Amide (-CONH-) | Alters H-bond donor/acceptor pattern; can improve stability. | nih.gov |

| Phenyl | Pyridazine | Introduces H-bond acceptors; modulates pKa and solubility. | nih.gov |

Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create libraries of structurally complex and diverse small molecules in an efficient manner. cam.ac.uk Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to explore a wide area of chemical space to identify novel bioactive compounds. cam.ac.ukrsc.org

A DOS approach for analogs of this compound could start with a common intermediate that possesses multiple reactive sites. Through a series of branching reaction pathways, different scaffolds and substitution patterns can be generated. For example, a key intermediate like 3-bromo-N-(3-bromophenyl)acetamide could undergo different coupling reactions at the two bromine sites, followed by further diversification. Strategies often involve multi-component reactions, which can rapidly build molecular complexity. The Kröhnke pyridine synthesis, for instance, is a multicomponent reaction that can be used to construct diverse polysubstituted pyridine skeletons. nih.gov By systematically varying the building blocks (e.g., different aldehydes, ketones, and nitrogen sources), a large library of pyridine derivatives can be generated for biological screening. nih.govnih.gov

The goal of DOS is to achieve not just appendage diversity (different substituents on the same scaffold) but also stereochemical and scaffold diversity. cam.ac.uk This approach is well-suited for generating novel fragment collections for use in fragment-based screening. nih.gov

Fragment-Based Design Approaches

Fragment-Based Drug Design (FBDD) is an alternative to high-throughput screening (HTS). wikipedia.org It involves screening libraries of very small molecules, or "fragments" (typically with a molecular weight < 300 Da), for weak binding to a biological target. nih.gov Once a binding fragment is identified, it serves as a starting point for building a more potent lead compound through strategies like fragment growing, linking, or merging. nih.govchemdiv.com

The this compound structure can be deconstructed into several fragments that adhere to the "Rule of Three" (MW < 300, ClogP < 3, ≤3 H-bond donors/acceptors, ≤3 rotatable bonds). wikipedia.org

Fragment 1: 3-Aminopyridine

Fragment 2: Acetamidobenzene

Fragment 3: Pyridine

Fragment 4: Phenylacetamide

In an FBDD campaign, these fragments or their close analogs could be screened against a target. If, for example, a pyridine-containing fragment and a phenyl-containing fragment were found to bind in adjacent pockets of the target protein, they could be synthetically linked together to create a more potent molecule. Alternatively, a single fragment hit, like 3-aminopyridine, could be "grown" by adding substituents that extend into neighboring regions of the binding site, guided by structural information from X-ray crystallography or NMR. chemdiv.com This iterative process allows for a more rational and efficient exploration of the chemical space around the initial fragment hit, leading to the development of highly optimized lead compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Optimization

Modifications can be made to either the pyridine ring or the 3-acetamidophenyl moiety. For instance, the position and nature of substituents on the pyridine ring can be altered to fine-tune the molecule's electronic properties. nih.govrsc.org Similarly, changes to the acetamido group or the phenyl ring can influence the compound's reactivity and intermolecular interactions. These targeted structural adjustments allow researchers to explore the chemical space around the parent molecule to enhance desired attributes.

Impact of Structural Changes on Chemical Reactivity

The chemical reactivity of this compound analogs can be significantly altered by introducing different functional groups. Modifications to the pyridine ring, in particular, provide a strategic handle for tuning the reactivity of the molecule or its corresponding metal complexes. nih.govrsc.org The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the pyridine ring can modulate the nucleophilicity or electrophilicity of the pyridine nitrogen and the aromatic system.

For example, in studies on related pyridinophane complexes, substituting the 4-position of the pyridine ring with EWGs like cyano (-CN) or chloro (-Cl) groups resulted in higher yields in certain catalytic reactions compared to derivatives with EDGs like dimethylamino (-NMe2). nih.gov This suggests that an electron-deficient metal center, resulting from the influence of EWGs, is more reactive. nih.gov This principle can be applied to the design of this compound derivatives for applications in catalysis, where controlling the reactivity of a coordinated metal center is crucial. nih.govrsc.org

Structural changes can also influence the molecule's susceptibility to various chemical transformations. For instance, the presence of specific functional groups might make the molecule a better precursor for subsequent reactions, such as palladium-catalyzed cross-coupling reactions. ias.ac.in The reactivity is not only dependent on the electronic nature of the substituent but also its steric bulk, which can hinder or facilitate the approach of reactants.

Table 1: Predicted Impact of Pyridine Ring Substituents on the Catalytic Reactivity of Metal Complexes of this compound Analogs

| Substituent (R) at 4-Position of Pyridine | Substituent Type | Predicted Effect on Metal Center | Expected Impact on Catalytic Activity |

| -NMe₂ | Strong Electron-Donating (EDG) | Increased electron density | Lower reactivity in reactions favoring electrophilic metal centers. nih.gov |

| -OMe | Electron-Donating (EDG) | Moderately increased electron density | Moderate reactivity. nih.gov |

| -H | Neutral | Baseline electron density | Baseline reactivity. nih.gov |

| -Cl | Electron-Withdrawing (EWG) | Moderately decreased electron density | Increased reactivity. nih.gov |

| -CN | Strong Electron-Withdrawing (EWG) | Significantly decreased electron density | Highest reactivity in reactions favoring electrophilic metal centers. nih.gov |

Influence of Substituents on Electronic Properties

The electronic properties of a molecule are critical determinants of its behavior, including its interaction with biological targets or its performance in electronic materials. Substituents can dramatically alter the electronic landscape of the this compound scaffold. nih.gov The addition of functional groups changes the distribution of electron density across the molecule, which can be quantified by properties such as redox potential. nih.gov

Studies on substituted pyridine-containing ligands have shown a clear correlation between the electronic character of the substituent and the electrochemical behavior of their metal complexes. nih.gov When electron-withdrawing groups are placed on the pyridine ring, the complex is more easily reduced, leading to a positive shift in its redox potential. Conversely, electron-donating groups make the complex harder to reduce, causing a negative shift. For example, in a series of iron(III) complexes, the redox potential shifted from -540 mV for a derivative with a strong EDG (-NMe2) to -388 mV for one with a strong EWG (-CN). nih.gov This demonstrates that the electronic properties of the metal center can be precisely controlled through pyridine substitution. nih.govrsc.org

Table 2: Predicted Influence of Pyridine Ring Substituents on the Electronic Properties of this compound Analogs

| Substituent (R) at 4-Position of Pyridine | Hammett Parameter (σp) nih.gov | Predicted Effect on Electron Density at Pyridine N | Predicted Shift in Fe(III)/Fe(II) Redox Potential (E₁/₂) of a Complex nih.gov |

| -NMe₂ | -0.83 | Significant Increase | More Negative |

| -OMe | -0.27 | Moderate Increase | Negative |

| -H | 0.00 | Baseline | Baseline |

| -Cl | 0.23 | Moderate Decrease | Positive |

| -CN | 0.66 | Significant Decrease | More Positive |

Advanced Applications of 3 3 Acetamidophenyl Pyridine in Chemical Research

Role as Ligands in Catalysis

The nitrogen atom of the pyridine (B92270) ring in 3-(3-Acetamidophenyl)pyridine possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to a wide range of metal centers. This coordination ability is central to its application as a ligand in catalysis, where it can influence the electronic and steric properties of a metal catalyst, thereby modulating its activity, selectivity, and stability.

Metal-Ligand Complexation Studies